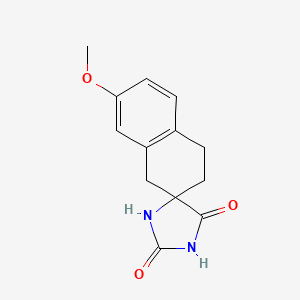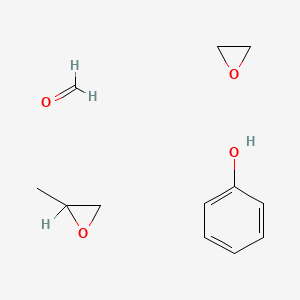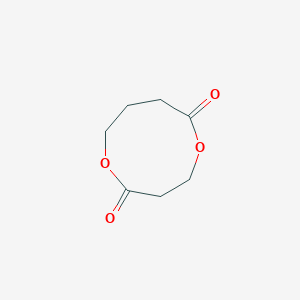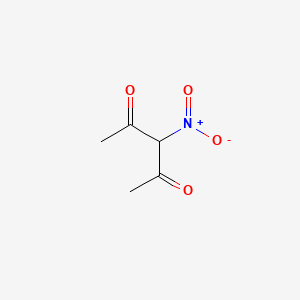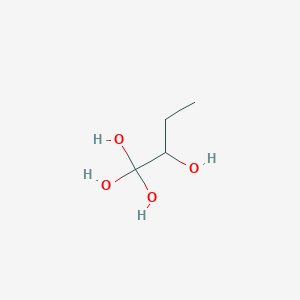
Butane-1,1,1,2-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-1,1,1,2-tetrol, also known as erythritol, is a four-carbon sugar alcohol with the chemical formula C4H10O4. It is naturally found in some fruits and fermented foods and is commonly used as a low-calorie sweetener. Erythritol is known for its sweetness, which is about 60-70% that of sucrose, and its non-caloric nature, making it a popular sugar substitute .
准备方法
Synthetic Routes and Reaction Conditions
Butane-1,1,1,2-tetrol can be synthesized through the hydrogenation of erythrose or erythrulose. The process involves the reduction of the carbonyl group in these sugars to a hydroxyl group, resulting in the formation of erythritol .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of glucose by osmophilic yeasts such as Moniliella pollinis or Trichosporonoides megachiliensis. The fermentation process converts glucose into erythritol, which is then purified and crystallized for use .
化学反应分析
Types of Reactions
Butane-1,1,1,2-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Erythritol can be oxidized to form erythrose or erythrulose using mild oxidizing agents.
Reduction: The reduction of erythrose or erythrulose to erythritol involves hydrogenation in the presence of a catalyst such as nickel.
Substitution: Erythritol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include erythrose, erythrulose, and various substituted derivatives of erythritol .
科学研究应用
Butane-1,1,1,2-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Erythritol is studied for its role in metabolic pathways and its effects on microbial growth.
Medicine: It is investigated for its potential as a low-calorie sweetener for diabetic patients and its effects on dental health.
Industry: Erythritol is used in the food industry as a sweetener and in the pharmaceutical industry as an excipient in drug formulations
作用机制
The mechanism of action of butane-1,1,1,2-tetrol involves its interaction with various molecular targets and pathways:
Sweetness Perception: Erythritol activates sweet taste receptors on the tongue, leading to the perception of sweetness.
Metabolic Pathways: It is absorbed in the small intestine and excreted unchanged in the urine, with minimal impact on blood glucose levels.
Antimicrobial Effects: Erythritol has been shown to inhibit the growth of certain oral bacteria, contributing to its dental health benefits
相似化合物的比较
Butane-1,1,1,2-tetrol is unique among sugar alcohols due to its non-caloric nature and high digestive tolerance. Similar compounds include:
Xylitol: Another sugar alcohol with similar sweetness but higher caloric content.
Sorbitol: A sugar alcohol used as a sweetener and humectant, with a higher caloric value and potential laxative effects.
Mannitol: Used as a sweetener and diuretic, with lower sweetness and higher caloric content compared to erythritol
属性
CAS 编号 |
31904-60-6 |
|---|---|
分子式 |
C4H10O4 |
分子量 |
122.12 g/mol |
IUPAC 名称 |
butane-1,1,1,2-tetrol |
InChI |
InChI=1S/C4H10O4/c1-2-3(5)4(6,7)8/h3,5-8H,2H2,1H3 |
InChI 键 |
NDEIPVVSKGHSTL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


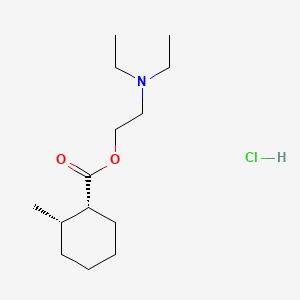

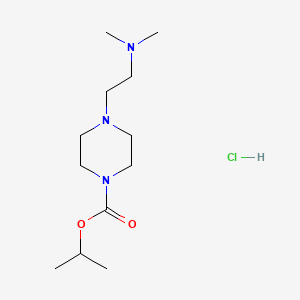
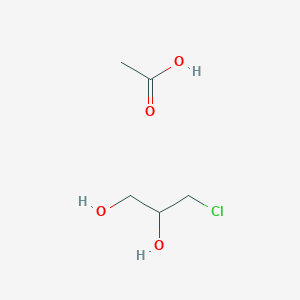
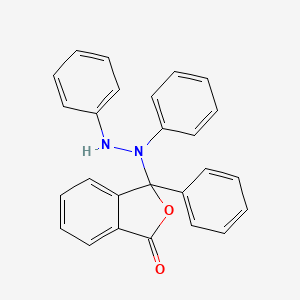
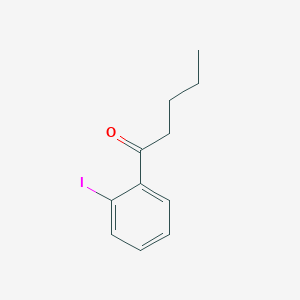
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
